5-Methoxy-2-benzimidazolethiol-d3

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

5-Methoxy-2-benzimidazolethiol-d3 is the tri-deuterated isotopologue of 5-Methoxy-2-benzimidazolethiol (CAS 37052-78-1), a benzimidazole-2-thione derivative bearing a methoxy substituent at the 5-position of the aromatic ring. The non-deuterated parent compound serves as a critical pharmaceutical intermediate in the synthesis of proton pump inhibitors (omeprazole and esomeprazole) and as a building block for COX-2 inhibitors.

Molecular Formula C8H8N2OS
Molecular Weight 183.25 g/mol
Cat. No. B12390532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-benzimidazolethiol-d3
Molecular FormulaC8H8N2OS
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=S)N2
InChIInChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)/i2D,3D,4D
InChIKeyKOFBRZWVWJCLGM-NRUYWUNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-benzimidazolethiol-d3 (CAS 1219804-80-4): Technical Baseline for Procurement of a Deuterated Benzimidazolethiol Internal Standard and Research Tracer


5-Methoxy-2-benzimidazolethiol-d3 is the tri-deuterated isotopologue of 5-Methoxy-2-benzimidazolethiol (CAS 37052-78-1), a benzimidazole-2-thione derivative bearing a methoxy substituent at the 5-position of the aromatic ring [1]. The non-deuterated parent compound serves as a critical pharmaceutical intermediate in the synthesis of proton pump inhibitors (omeprazole and esomeprazole) [2] and as a building block for COX-2 inhibitors . The d3-labeled variant, carrying three deuterium atoms on the methoxy group (–OCD₃), possesses a molecular formula of C₈H₅D₃N₂OS and a molecular weight of 183.25 Da, representing a +3.02 Da mass shift relative to the unlabeled species (180.23 Da) [3]. This mass shift is the primary driver of its procurement value as a stable-isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis and as a tracer in drug metabolism and pharmacokinetic (DMPK) studies [4].

Why 5-Methoxy-2-benzimidazolethiol-d3 Cannot Be Replaced by the Non-Deuterated Parent or Unsubstituted Benzimidazolethiols in Quantitative MS Workflows


Substituting 5-Methoxy-2-benzimidazolethiol-d3 with its non-deuterated analog (CAS 37052-78-1) or with unsubstituted 2-benzimidazolethiols in LC-MS/MS quantitative methods introduces fundamental analytical liabilities. The non-deuterated form co-elutes with the target analyte and shares identical precursor and product ion masses, making signal deconvolution impossible in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes [1]. Unsubstituted benzimidazolethiols (e.g., 2-benzimidazolethiol, 2-benzothiazolethiol) exhibit different chromatographic retention, extraction recovery, and ionization efficiency compared to the 5-methoxy-substituted species, violating the core assumption of internal standard method—that the internal standard must experience identical matrix effects and sample preparation losses as the analyte [2]. The d3 compound overcomes these limitations by providing a predictable +3 Da mass shift while maintaining near-identical physicochemical behavior, ensuring co-elution and matched ion suppression/enhancement [3]. Procurement of the correct deuterated form with high isotopic purity (≥99 atom % D) is therefore non-negotiable for any validated bioanalytical method targeting 5-methoxy-2-benzimidazolethiol or its downstream derivatives .

Quantitative Differentiation Evidence: 5-Methoxy-2-benzimidazolethiol-d3 versus Closest Analogs and In-Class Candidates


Mass Spectrometry Differentiation: +3.02 Da Mass Shift Enables Unambiguous SRM/MRM Discrimination from the Non-Deuterated Analyte

5-Methoxy-2-benzimidazolethiol-d3 (C₈H₅D₃N₂OS, MW 183.25 Da) provides a nominal mass shift of +3 Da and an exact mass shift of +3.018 Da relative to the non-deuterated parent (C₈H₈N₂OS, MW 180.23 Da) . This mass increment places the [M+H]⁺ ion of the d3 species three m/z units above that of the unlabeled compound, allowing the two species to be resolved in the quadrupole mass analyzer without chromatographic separation while maintaining co-elution—the gold standard for SIL-IS design [1]. In the validated LC-MS/MS method for captopril quantification where 5-methoxy-1H-benzimidazole-2-thiol served as internal standard (MRM transition 371→260 amu for the derivatized IS), substitution with the d3 form would shift the IS transition to 374→263 amu, eliminating any potential cross-talk from naturally occurring isotopologue contributions of the analyte that contaminate the IS channel [2].

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

Isotopic Purity Specification: ≥99 Atom % Deuterium Ensures Minimal Signal Cross-Contribution Between Labeled and Unlabeled Channels

Commercial suppliers specify the isotopic purity of 5-Methoxy-2-benzimidazolethiol-d3 at ≥99 atom % D (deuterium incorporation at the methoxy group) . At this specification, the residual unlabeled (d0) fraction is ≤1%, meaning that when the d3 compound is spiked as an internal standard at typical concentrations (e.g., 50–500 ng/mL), the contribution of the d0 impurity to the analyte channel is negligible. In contrast, the non-deuterated parent compound (37052-78-1) has no isotopic enrichment specification and, when used as an internal standard, contributes 100% of its signal to the analyte mass channel, making it impossible to distinguish IS from analyte . For the structurally similar deuterated analog 2-Benzimidazolethiol-d4 (ring-deuterated), isotopic purity is also typically ≥98 atom % D, but the different labeling position (ring vs. methoxy) yields a distinct fragmentation pattern and may exhibit different H/D exchange liability in protic solvents [1].

isotopic enrichment assay accuracy stable isotope internal standard

Physicochemical Differentiation: Deuterium-Induced Melting Point Depression of ~8°C Reflects Altered Intermolecular Forces Compared to the Non-Deuterated Parent

The melting point of 5-Methoxy-2-benzimidazolethiol-d3 is reported as 253–255°C , while the non-deuterated parent compound (CAS 37052-78-1) consistently melts at 261–263°C across multiple authoritative sources including Sigma-Aldrich and VWR . This ~8°C depression (ΔTₘ ≈ −6 to −10°C) is attributable to the deuterium kinetic isotope effect on hydrogen-bonding networks in the solid state: the shorter zero-point vibrational amplitude of C–D bonds (vs. C–H) reduces the effective van der Waals radius and weakens intermolecular hydrogen bonding in the crystal lattice, lowering the lattice energy [1]. This measurable thermal difference provides a rapid identity confirmation test (melting point or DSC) to distinguish the d3-labeled material from the unlabeled parent during incoming quality control without requiring mass spectrometry.

deuterium isotope effect thermal analysis solid-state characterization

Iodometric Quantification Range Advantage: The 5-Methoxy Substituent Extends the Lower Determination Limit 2.5-Fold Compared to Unsubstituted 2-Benzimidazolethiol

In the validated iodimetric method published by Ciesielski et al. (2004) for benzimidazolethiols in alkaline medium, 5-methoxy-2-benzimidazolethiol (compound 1b) exhibited a volumetric titration range of 10–1000 μmol, compared to 25–1000 μmol for the unsubstituted 2-benzimidazolethiol (compound 1a) [1]. This 2.5-fold lower minimum (10 vs. 25 μmol) with equivalent upper limit (1000 μmol) results in a wider dynamic range (2.0 log decades vs. 1.6 log decades). For all determinations, errors and relative standard deviations were below 1% across the entire range [1]. The methoxy-substituted derivative thus enables more sensitive iodometric quantification than the parent scaffold. While this study used the non-deuterated compound, the d3 isotopologue possesses identical thiol redox chemistry and would perform equivalently in this assay .

iodimetric titration potentiometric detection quality control assay

Corrosion Inhibition Layer Stability: The 5-Methoxy Substituent Yields 1.3-Fold Higher Adhesion Force and 4.2-Fold Higher Adhesion Energy on Copper than the 5-Amino Analog

Neupane et al. (2021) compared the performance of 2-mercapto-5-methoxybenzimidazole (SH-BimH-5OMe) and 5-amino-2-mercaptobenzimidazole (SH-BimH-5NH₂) as copper corrosion inhibitors using atomic force microscopy (AFM) force spectroscopy [1]. On SH-BimH-5OMe-covered Cu surfaces, the average adhesion force was 400 ± 120 pN with an adhesion energy of 12.5 eV; ~95% of recorded force-distance curves showed reproducible tip-sample interactions [1]. In contrast, SH-BimH-5NH₂ yielded an average adhesion force of only 300 ± 90 pN and adhesion energy of 3 eV, with only ~75% of curves showing the expected interaction pattern [1]. Notably, molecular fishing events (tip picking up individual inhibitor molecules during retraction) were absent for the methoxy derivative but frequently observed for the amino derivative, indicating a more ordered and stable self-assembled monolayer (SAM) for the 5-methoxy compound [1]. XPS analysis confirmed that SH-BimH-5OMe forms a stronger covalent bond with the Cu surface [1].

copper corrosion inhibition self-assembled monolayer atomic force microscopy

Validated Internal Standard Performance: 5-Methoxy-Benzimidazolethiol Enabled an LC-MS/MS Captopril Assay with 2.5 ng/mL LLOQ and Derivatization-Matched Chromatography

Medvedovici et al. (2009) validated a sensitive LC-MS/MS method for free captopril in human plasma using 5-methoxy-1H-benzimidazole-2-thiol as the internal standard (IS) [1]. Both captopril and the IS were derivatized with monobromobimane, exploiting the shared thiol functionality, which ensured matched derivatization efficiency and chromatographic behavior. The MRM transition for the derivatized IS was 371→260 amu. The method achieved a linear log-log calibration over 2.5–750 ng/mL with an LLOQ of 2.5 ng/mL and was successfully applied in a three-way, three-period, single-dose (50 mg) bioequivalence study [1]. While this method used the non-deuterated IS, substituting the d3-labeled analog would shift the IS transition to 374→263 amu, eliminating potential isotopic cross-contribution from the analyte and further improving method robustness, particularly at the low end of the calibration range [2].

bioequivalence study protein precipitation monobromobimane derivatization

High-Value Application Scenarios for 5-Methoxy-2-benzimidazolethiol-d3 Based on Quantitative Differentiation Evidence


SIL-IS for LC-MS/MS Quantification of Omeprazole and Esomeprazole Process Impurities in Pharmaceutical Quality Control

5-Methoxy-2-benzimidazolethiol is a known process impurity (Omeprazole EP Impurity A / Esomeprazole EP Impurity A) formed during proton pump inhibitor synthesis . The d3-labeled isotopologue (MW 183.25 Da, ≥99 atom % D) serves as the ideal SIL-IS for quantifying this impurity in active pharmaceutical ingredient (API) batches and finished dosage forms. The +3.02 Da mass shift ensures complete MS resolution from the unlabeled impurity, while the matched thiol chemistry enables identical derivatization behavior if pre-column derivatization is employed. The iodometric assay range of 10–1000 μmol with RSD <1% [1] provides an orthogonal, non-MS reference method for IS stock solution standardization.

Metabolic Tracing of Omeprazole Thioether Intermediates in DMPK and CYP450 Phenotyping Studies

The non-deuterated parent is a metabolic intermediate in omeprazole disposition . The d3 compound, with its stable deuterium label on the methoxy group, enables accurate tracing of this intermediate through phase I (CYP2C19, CYP3A4) and phase II metabolic pathways without interference from endogenous unlabeled species [2]. The demonstrated suitability of the scaffold as a monobromobimane-derivatizable internal standard in plasma assays (LLOQ 2.5 ng/mL) [3] confirms its compatibility with biological matrices and thiol-reactive derivatization workflows, which can be adapted for metabolite profiling studies.

Mechanistic Corrosion Inhibition Studies on Copper Using Deuterated Benzimidazolethiol SAMs with Isotopic Contrast for ToF-SIMS and Neutron Reflectometry

The methoxy-benzimidazolethiol SAM on copper exhibits 4.2-fold higher adhesion energy (12.5 eV) and 1.33-fold higher adhesion force (400 ± 120 pN) compared to the amino analog, with 95% layer reproducibility and no molecular fishing defects [4]. The d3 isotopologue enables isotopic contrast imaging in time-of-flight secondary ion mass spectrometry (ToF-SIMS) and neutron reflectometry experiments to track inhibitor film formation kinetics, degradation under electrochemical stress, and spatial distribution of the inhibitor across anodic and cathodic surface domains—capabilities not achievable with the non-deuterated form due to lack of isotopic contrast.

Incoming Material Identity Verification via Orthogonal Melting Point and MS Confirmation in GMP-Accredited QC Laboratories

The melting point of the d3 compound (253–255°C) is distinguishable from the non-deuterated parent (261–263°C) by approximately 8°C. This thermal difference, combined with the +3 Da mass shift in MS, provides two orthogonal identity tests suitable for GMP incoming material release. Laboratories can implement a rapid melting point or DSC screening to flag potential mislabeling or cross-shipment errors (d3 vs. d0) before committing the material to high-value analytical method validation campaigns.

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